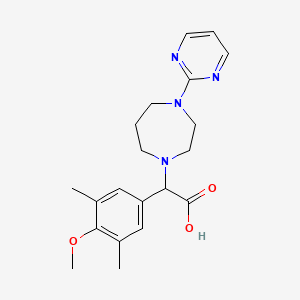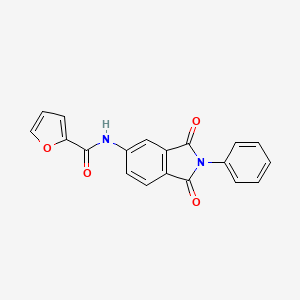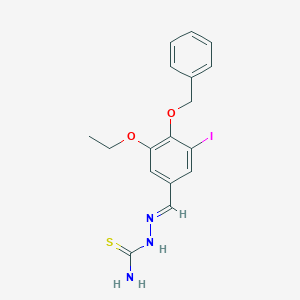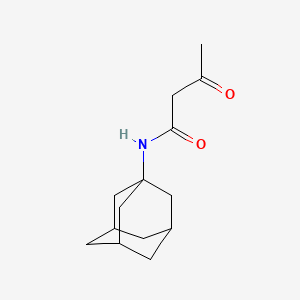![molecular formula C21H18BrN3O3 B3912017 N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B3912017.png)
N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide, also known as BPNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNH is a hydrazone derivative of 3-hydroxy-2-naphthoic acid and 4-bromobutanoyl chloride.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. In addition, N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to activate the p53 pathway, a signaling pathway that plays a key role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide inhibits the proliferation of cancer cells and induces apoptosis. It has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages. In addition, N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to exhibit antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to exhibit low cytotoxicity in various cell lines, making it a potential candidate for further studies. However, one of the limitations of using N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide. One potential direction is the development of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide derivatives with improved solubility and potency. Another potential direction is the study of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide in combination with other chemical compounds for the treatment of various diseases. In addition, the study of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide in animal models can provide valuable insights into its pharmacokinetics and pharmacodynamics. Finally, the study of the mechanism of action of N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide can lead to the development of new drugs that target similar pathways.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent. In addition, N-(4-bromophenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide has been reported to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O3/c1-13(10-20(27)23-17-8-6-16(22)7-9-17)24-25-21(28)18-11-14-4-2-3-5-15(14)12-19(18)26/h2-9,11-12,26H,10H2,1H3,(H,23,27)(H,25,28)/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVSCOQEGIGYIG-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-3-hydroxynaphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B3911942.png)
![4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B3911947.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B3911954.png)
![N'-[(phenoxyacetyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B3911956.png)

![N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)
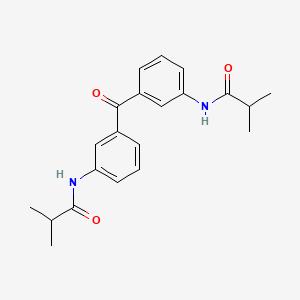
![3-methyl-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911992.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]methionine](/img/structure/B3912003.png)
